4-Chloro-N-(3-fluorobenzyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-[(3-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNETVBPXXOXBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 4-Chloro-N-(3-fluorobenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of the aromatic amine, 4-Chloro-N-(3-fluorobenzyl)aniline. Due to the limited availability of experimentally-derived data for this specific molecule, this document presents predicted values alongside detailed, standardized experimental protocols that can be employed for the empirical determination of these properties. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering both theoretical insights and practical methodologies for the characterization of novel chemical entities.
Chemical Identity and Predicted Physicochemical Properties
This compound is a halogenated secondary aromatic amine. Its structure is characterized by a 4-chloroaniline core N-substituted with a 3-fluorobenzyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-chloro-N-[(3-fluorophenyl)methyl]aniline |
| CAS Number | 1019518-52-5 |
| Molecular Formula | C₁₃H₁₁ClFN |
| Molecular Weight | 235.69 g/mol |
| SMILES | C1=CC(=CC(=C1)F)CNC2=CC=C(C=C2)Cl |
| InChI Key | Not available |
Table 2: Predicted Physicochemical Data for this compound
| Property | Predicted Value |
| pKa | 3.05 ± 0.30[1] |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
Experimental Protocols for Property Determination
The following sections detail standardized experimental methodologies for the determination of the key basic properties of a novel aromatic amine like this compound.
A representative synthetic route for N-benzylanilines involves the reductive amination of an aldehyde with an amine or the nucleophilic substitution of a benzyl halide with an aniline. A plausible method for the synthesis of this compound is outlined below, based on general procedures for similar compounds.
Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-chloroaniline (1.0 eq.) and 3-fluorobenzaldehyde (1.1 eq.) in a suitable solvent such as methanol or dichloromethane, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
The pKa, a measure of the acidity of the conjugate acid of the amine, is a critical parameter for understanding its ionization state at physiological pH.
Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent system (e.g., a mixture of ethanol and water) if it has low aqueous solubility.[2]
-
Titration Setup: Place the solution in a thermostatted vessel at 25°C and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.[2]
The aqueous solubility of a compound is a key determinant of its absorption and distribution in biological systems.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed, screw-capped vial.[3]
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant.[3]
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[4] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Protocol:
-
Sample Preparation: Finely powder a dry sample of this compound.[5]
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[5]
-
Measurement: Place the capillary tube in a melting point apparatus.[6][7]
-
Heating and Observation: Heat the sample slowly (e.g., at a rate of 1-2°C per minute) near the expected melting point.[6]
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.[6][7] A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.[6][8]
Workflow for Basic Property Characterization
The following diagram illustrates a logical workflow for the synthesis and basic characterization of a novel chemical entity like this compound.
Caption: A flowchart illustrating the key stages in the synthesis and basic physicochemical characterization of a novel compound.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no publicly available information regarding the specific biological activities or associated signaling pathways for this compound. Further research, including in vitro and in vivo screening, would be necessary to elucidate its pharmacological profile.
This document is intended for research purposes only and should not be used for clinical or diagnostic applications. The provided protocols are general and may require optimization for specific laboratory conditions.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-N-(3-fluorobenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of the compound 4-Chloro-N-(3-fluorobenzyl)aniline (CAS Number: 1019518-52-5). Due to the limited availability of experimentally determined data in publicly accessible literature, this document primarily presents predicted values and outlines established experimental protocols for the determination of these key parameters. This information is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery.
Core Physicochemical Data
The following table summarizes the available predicted physicochemical properties for this compound. It is crucial to note that these values are computational estimations and should be confirmed by experimental analysis for rigorous research and development applications.
| Physicochemical Property | Predicted Value |
| pKa | 3.05 ± 0.30 |
| LogP | 4.16420 |
| Boiling Point | 350.8 ± 22.0 °C |
| Density | 1.268 ± 0.06 g/cm³ |
| Refractive Index | 1.620 |
| Flash Point | 166.0 ± 22.3 °C |
| Polar Surface Area (PSA) | 12.03 Ų |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of solid aromatic amines like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
A workflow for this process is illustrated in the following diagram:
Navigating the Physicochemical Landscape of 4-Chloro-N-(3-fluorobenzyl)aniline: A Technical Guide to Solubility and Stability Assessment
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of the novel compound 4-Chloro-N-(3-fluorobenzyl)aniline. In the absence of extensive publicly available experimental data for this specific molecule, this document outlines standardized, best-practice methodologies for determining these critical physicochemical parameters. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for advancing research and development activities.
Predicted Physicochemical Properties
While experimental data is sparse, computational models can provide initial estimates of the physicochemical properties of this compound. These predictions, presented in Table 1, serve as a valuable starting point for experimental design. It is imperative to note that these are in silico predictions and must be confirmed by empirical testing.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₁₁ClFN | - |
| Molecular Weight | 235.69 g/mol | - |
| logP (Octanol-Water Partition Coefficient) | 4.2 - 4.8 | Indicates high lipophilicity and potential for low aqueous solubility. |
| Aqueous Solubility | Low | Predicted to be poorly soluble in water. Experimental verification is crucial. |
| pKa (Basic) | 1.5 - 2.5 | The aniline nitrogen is predicted to be weakly basic. |
| Boiling Point | ~357.6 °C | Predicted at standard pressure. |
| Density | ~1.27 g/cm³ | Predicted at standard conditions. |
Disclaimer: The data in this table are computationally predicted and have not been experimentally verified. They should be used for guidance purposes only.
Experimental Determination of Solubility
A thorough understanding of a compound's solubility in various media is fundamental for its development. The following section details a robust protocol for determining the aqueous and organic solvent solubility of this compound.
Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. This protocol is adapted from established pharmaceutical guidelines.
Experimental Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to assess the impact of pH on solubility.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed, clear container (e.g., a glass vial). The excess solid should be visually apparent.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the undissolved solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
A suggested template for recording experimental solubility data is provided in Table 2.
Table 2: Experimental Solubility Data Template for this compound
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Analytical Method |
| 0.1 N HCl | 25 | 1.2 | HPLC-UV | |
| Acetate Buffer | 25 | 4.5 | HPLC-UV | |
| Phosphate Buffer | 25 | 6.8 | HPLC-UV | |
| Phosphate Buffer | 25 | 7.4 | HPLC-UV | |
| Borate Buffer | 25 | 9.0 | HPLC-UV | |
| Water | 25 | ~7.0 | HPLC-UV | |
| Methanol | 25 | - | HPLC-UV | |
| Ethanol | 25 | - | HPLC-UV | |
| Acetonitrile | 25 | - | HPLC-UV | |
| Dichloromethane | 25 | - | HPLC-UV | |
| Dimethyl Sulfoxide (DMSO) | 25 | - | HPLC-UV |
Organic Solvent Solubility
The solubility in common organic solvents is critical for process chemistry and formulation development. The protocol is similar to the aqueous solubility determination.
Experimental Protocol:
-
Solvent Selection: Choose a range of relevant organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, dimethyl sulfoxide).
-
Sample Preparation and Equilibration: Follow steps 2 and 3 from the aqueous solubility protocol, using the selected organic solvents instead of buffers.
-
Sample Analysis: Follow steps 4 and 5 from the aqueous solubility protocol.
The experimental workflow for solubility determination is visualized in the following diagram.
Stability Assessment
Evaluating the chemical stability of a new entity is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.
Stress Testing (Forced Degradation)
Stress testing is performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.
Experimental Protocol:
-
Hydrolytic Stability:
-
Dissolve the compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) solutions.
-
Expose the solutions to elevated temperatures (e.g., 60-80 °C) for a defined period.
-
Analyze samples at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
-
Oxidative Stability:
-
Dissolve the compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Maintain the solution at room temperature for a defined period.
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples.
-
The logical relationship for initiating a stability study is depicted below.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the drug substance under defined storage conditions.
Experimental Protocol:
-
Sample Packaging: Store the solid this compound in a container that mimics the proposed commercial packaging.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Schedule:
-
Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Pull samples at 0, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating method.
A template for recording the stability data is provided in Table 3.
Table 3: Stability Data Collection Template
| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| 25°C / 60% RH | 0 | |||
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 | ||||
| 18 | ||||
| 24 | ||||
| 36 | ||||
| 40°C / 75% RH | 0 | |||
| 3 | ||||
| 6 |
Conclusion
The successful development of any new chemical entity, such as this compound, is contingent upon a thorough characterization of its fundamental physicochemical properties. This technical guide provides a robust and scientifically sound framework for determining the solubility and stability of this compound. By following these detailed experimental protocols, researchers and drug development professionals can generate the critical data necessary to inform formulation development, define storage conditions, and ensure regulatory compliance. The provided templates and workflows are intended to facilitate a systematic and well-documented approach to these essential studies.
A Technical Guide to the Predicted Spectroscopic Data of 4-Chloro-N-(3-fluorobenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide to the predicted spectroscopic data for the compound 4-Chloro-N-(3-fluorobenzyl)aniline. Due to the limited availability of published experimental data for this specific molecule, this guide leverages spectral data from analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines general experimental protocols for acquiring such data and includes a workflow for the spectroscopic analysis of synthesized organic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of structurally similar compounds, including N-benzylaniline, 4-chloroaniline, and 3-fluoroaniline.
Table 1: Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would likely exhibit the following signals. The chemical shifts are influenced by the electronic effects of the chloro and fluoro substituents.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H on NH | ~4.1 | Singlet (broad) | - |
| CH₂ | ~4.3 | Singlet | - |
| Aromatic H (4-chloroaniline moiety) | ~6.6-7.1 | Doublet, Doublet | ~8-9 |
| Aromatic H (3-fluorobenzyl moiety) | ~6.9-7.3 | Multiplet | - |
Rationale: The benzylic protons (CH₂) are expected to appear as a singlet around 4.3 ppm, similar to what is observed in N-benzylaniline. The protons on the 4-chloroaniline ring will likely be in the upfield aromatic region, appearing as doublets due to their para-substitution pattern. The protons on the 3-fluorobenzyl ring will present as a more complex multiplet due to the fluorine and the varied electronic environment. The N-H proton typically appears as a broad singlet.
Table 2: Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will reflect the electronic landscape of the molecule, with the electronegative chlorine and fluorine atoms influencing the chemical shifts of the nearby carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| CH₂ | ~48 |
| Aromatic C (4-chloroaniline moiety) | ~114-147 |
| Aromatic C (3-fluorobenzyl moiety) | ~114-164 (with C-F coupling) |
Rationale: The benzylic carbon (CH₂) is predicted to have a chemical shift around 48 ppm. The aromatic carbons of the 4-chloroaniline portion are expected within the typical range, with the carbon bearing the chlorine atom being deshielded. For the 3-fluorobenzyl moiety, the carbons will show coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants. The carbon directly attached to the fluorine will be significantly deshielded and show a large one-bond C-F coupling constant.
Table 3: Predicted IR Spectroscopy Data
The IR spectrum will provide information about the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350-3450 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| C-N Stretch (Aromatic) | 1250-1350 | Strong |
| C-Cl Stretch | 700-800 | Strong |
| C-F Stretch | 1000-1100 | Strong |
Rationale: A key feature will be the N-H stretching vibration. The aromatic C-H stretches will appear above 3000 cm⁻¹. The strong C-N stretch of the aromatic amine is also a characteristic feature. The presence of the halogen atoms will be indicated by strong absorptions for the C-Cl and C-F bonds in the fingerprint region.
Table 4: Predicted Mass Spectrometry Data
Mass spectrometry will confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.
| Ion | Predicted m/z | Significance |
| [M]⁺ | 249.06/251.06 | Molecular ion peak (with isotopic pattern for Cl) |
| [M-C₇H₆F]⁺ | 126/128 | Loss of the 3-fluorobenzyl group |
| [C₇H₆F]⁺ | 109 | 3-fluorobenzyl cation |
| [C₆H₅Cl]⁺ | 111/113 | 4-chlorophenyl fragment |
Rationale: The molecular ion peak is expected at an m/z of approximately 249, with a characteristic M+2 peak at m/z 251 in a roughly 3:1 ratio, which is indicative of the presence of a chlorine atom. Common fragmentation pathways would involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the 3-fluorobenzyl cation and the 4-chloroaniline radical cation.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Processing is similar to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
EI-MS: Introduce the sample (often via a direct insertion probe or gas chromatography inlet) into the ion source. The standard electron energy is 70 eV.
-
ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound using various spectroscopic techniques.
potential biological activities of substituted N-benzylanilines
An in-depth analysis of substituted N-benzylanilines reveals their significant potential as a versatile scaffold in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including potent antimicrobial, anticancer, and neuroprotective properties. Their mechanism of action often involves specific molecular targets, such as the bacterial enzyme FabI in fatty acid synthesis, mammalian tubulin in cell division, and aldehyde dehydrogenase 2 (ALDH2) involved in cellular protection against oxidative stress. The structural flexibility of the N-benzylaniline core allows for extensive modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties for various therapeutic applications.
Antimicrobial Activity
Substituted N-benzylanilines have emerged as a promising class of antimicrobial agents, particularly against drug-resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action: FabI Inhibition
A primary antimicrobial mechanism for N-benzylanilines is the inhibition of the bacterial fatty acid synthase system, specifically targeting the enoyl-acyl carrier protein reductase (FabI). This enzyme is crucial for the final, rate-determining step in each cycle of bacterial fatty acid elongation. By inhibiting FabI, these compounds disrupt the synthesis of bacterial cell membranes, leading to bacteriostasis and cell death. Docking studies indicate that N-benzylanilines can mimic the binding mode of established FabI inhibitors like triclosan.
Quantitative Antimicrobial Data
Several N-benzylaniline derivatives exhibit potent activity against Gram-positive bacteria, with some compounds showing minimum inhibitory concentrations (MICs) superior to existing antibiotics.
| Compound ID | Target Organism | MIC (mg/L) | IC50 (µM) | Target Enzyme | Reference |
| 4k | S. aureus | 0.5 | ~4 | saFabI | |
| 4k | MRSA | 0.5 | ~4 | saFabI | |
| 4b, 4d, 4g, 4j, 4o, 4p | Gram-positive bacteria | ≤2 | N/A | saFabI |
Experimental Protocols
1.3.1 Minimum Inhibitory Concentration (MIC) Determination The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using the broth microdilution method.
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest compound concentration with no visible bacterial growth.
1.3.2 Staphylococcus aureus FabI (saFabI) Inhibition Assay The inhibitory effect on the target enzyme saFabI is quantified by monitoring NADPH consumption spectrophotometrically.
-
The reaction is initiated by adding the substrate, trans-2-octenoyl-CoA, to a mixture containing the saFabI enzyme, NADPH, and the test compound in a suitable buffer.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time.
-
The initial reaction velocity is calculated for various concentrations of the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the initial velocity against the inhibitor concentration.
1.3.3 Biofilm Inhibition Assay The ability of N-benzylanilines to prevent biofilm formation can be assessed using a crystal violet staining assay.
-
Bacterial cultures are grown in 96-well plates in the presence of sub-MIC concentrations of the test compounds.
-
After incubation (e.g., 24 hours), the planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS).
-
The remaining biofilm is stained with a 0.1% crystal violet solution.
-
After washing and drying, the bound dye is solubilized with ethanol or acetic acid.
-
The absorbance is measured at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.
Visualization of Antimicrobial Screening Workflow
Caption: Workflow for identifying and characterizing antimicrobial N-benzylanilines.
Anticancer and Antimitotic Activity
A significant area of research for substituted N-benzylanilines is their potential as anticancer agents. Certain derivatives act as potent antimitotic agents by interfering with microtubule dynamics, a validated target for cancer chemotherapy.
Mechanism of Action: Tubulin Polymerization Inhibition
Similar to established drugs like colchicine and combretastatins, some N-benzylaniline hydrochlorides inhibit cell division by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of spindle
An In-Depth Technical Guide to the Initial Toxicity Screening of 4-Chloro-N-(3-fluorobenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines a recommended initial toxicity screening program for 4-Chloro-N-(3-fluorobenzyl)aniline. As of the writing of this guide, specific toxicity data for this compound is not publicly available. The proposed experimental designs are based on established regulatory guidelines and knowledge of structurally related compounds, such as chloroanilines.
Introduction
This compound is a substituted aniline derivative. As with any novel chemical entity intended for potential therapeutic or other applications, a thorough evaluation of its toxicological profile is a critical step in the safety assessment process. This guide provides a comprehensive framework for the initial toxicity screening of this compound, encompassing both in vitro and in vivo methodologies. The objective is to identify potential hazards, establish a preliminary safety profile, and inform decisions for further development. The protocols and data presentation formats are designed to align with international regulatory standards.
Proposed In Vitro Toxicity Screening
In vitro assays are fundamental to initial toxicity screening as they provide rapid, cost-effective, and ethically considerate methods for identifying potential cellular-level toxicity.
Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[1][2] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[2][3][4] The assay evaluates the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[1][2]
-
Bacterial Strains: A minimum of five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101, or S. typhimurium TA102.[4]
-
Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is crucial as some chemicals only become mutagenic after metabolism.
-
Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO). A range of at least five concentrations should be tested.
-
Procedure: a. To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix or buffer (for assays without metabolic activation). b. The mixture is briefly vortexed and poured onto the surface of a minimal glucose agar plate. c. The plates are incubated at 37°C for 48-72 hours.[2]
-
Data Collection: The number of revertant colonies on each plate is counted. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the solvent control.
-
Controls: Negative (solvent) and positive controls (known mutagens for each strain with and without S9) must be included to ensure the validity of the test.
Table 1: Hypothetical Ames Test Results for this compound
| Concentration (µ g/plate ) | Strain TA98 (-S9) | Strain TA98 (+S9) | Strain TA100 (-S9) | Strain TA100 (+S9) |
| Solvent Control | 25 ± 4 | 30 ± 5 | 120 ± 10 | 135 ± 12 |
| 1 | 28 ± 3 | 32 ± 6 | 125 ± 11 | 140 ± 15 |
| 10 | 30 ± 5 | 35 ± 4 | 130 ± 9 | 155 ± 13 |
| 100 | 32 ± 6 | 75 ± 8 | 138 ± 12 | 280 ± 20 |
| 500 | 35 ± 4 | 150 ± 15 | 145 ± 14 | 550 ± 35 |
| 1000 | Toxic | Toxic | Toxic | Toxic |
| Positive Control | Reportable | Reportable | Reportable | Reportable |
| Data are presented as mean number of revertant colonies ± standard deviation. A statistically significant increase (p < 0.05) compared to the solvent control is denoted by an asterisk (). |
Cytotoxicity Assessment: MTT Assay
Cytotoxicity assays measure the ability of a compound to cause cell death or damage.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[6]
-
Cell Line: A human liver cell line, such as HepG2, is commonly used for cytotoxicity screening due to the liver's primary role in xenobiotic metabolism.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined optimal density and allowed to attach and grow for 24 hours.[5]
-
Compound Exposure: The culture medium is replaced with a medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included. The plates are incubated for 24 or 48 hours.
-
MTT Addition: After the exposure period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined by plotting a dose-response curve.
Table 2: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| HepG2 | 24 | 75.2 |
| HepG2 | 48 | 48.9 |
| HEK293 | 24 | 98.5 |
| HEK293 | 48 | 65.1 |
Proposed In Vivo Toxicity Screening
Following in vitro testing, a preliminary in vivo study is necessary to understand the compound's effects in a whole biological system.
Acute Oral Toxicity Assessment (OECD 423)
The acute toxic class method (OECD Guideline 423) is a stepwise procedure used to estimate the acute oral toxicity of a substance.[7][8] It uses a minimal number of animals to classify the compound into a toxicity category based on the observed mortality.[7][9]
-
Animal Model: Young, healthy adult nulliparous, non-pregnant female rats are typically used.[8]
-
Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least 5 days before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a suitable vehicle. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[8][9]
-
Stepwise Procedure: a. A group of three female rats is dosed at the starting dose level. b. The outcome (mortality or survival) determines the next step. If mortality is observed, the next dose level is lower. If no mortality occurs, the next dose level is higher. c. This process is continued until a stopping criterion is met, which allows for the classification of the substance.
-
Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[10] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weights are recorded weekly.
-
Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
Table 3: Hypothetical Acute Oral Toxicity Findings for this compound
| Dose (mg/kg) | Number of Animals | Mortality | Time of Death | Clinical Signs Observed | Gross Necropsy Findings |
| 300 | 3 | 0/3 | N/A | Lethargy, piloerection within the first 24 hours, recovery by day 3. | No abnormalities observed. |
| 2000 | 3 | 2/3 | 24-48 hours | Severe lethargy, tremors, cyanosis, decreased body temperature. | Discoloration of the spleen and liver in deceased animals. |
Based on these hypothetical results, this compound would be classified according to the Globally Harmonised System (GHS).
Mechanistic Insights from Structural Analogs
While specific data for this compound is lacking, the toxicity of chloroaniline isomers is documented. Chloroanilines are known to cause hematotoxicity, including methemoglobinemia, which is a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[11][12] This can lead to clinical signs such as cyanosis (bluish discoloration of the skin).[11][13] Some chloroaniline isomers have also shown evidence of genotoxicity.[11][14] Therefore, a more in-depth toxicological evaluation of this compound should include a careful assessment of hematological parameters and further genotoxicity testing.
Visualizations
Diagrams of Experimental Workflows
Caption: Overall workflow for the initial toxicity screening of a novel compound.
Caption: Detailed workflow of the bacterial reverse mutation (Ames) test.
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. Ames test - Wikipedia [en.wikipedia.org]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. inotiv.com [inotiv.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. bemsreports.org [bemsreports.org]
- 10. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 11. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nj.gov [nj.gov]
- 14. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Chloro-N-(3-fluorobenzyl)aniline for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Chloro-N-(3-fluorobenzyl)aniline, a halogenated aromatic amine of interest in medicinal chemistry and drug discovery. The document details its commercial availability, key suppliers, and physicochemical properties. While specific experimental protocols for this compound are not widely published, this guide presents an illustrative synthetic pathway for a structurally related compound, offering valuable insights for researchers.
Physicochemical Properties and Identification
This compound is a substituted aniline derivative. Its chemical structure and key identifiers are summarized below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1019518-52-5[1] |
| Molecular Formula | C₁₃H₁₁ClFN |
| Molecular Weight | 235.68 g/mol |
| Appearance | Solid (form may vary by supplier) |
Commercial Availability and Suppliers
This compound is available from various chemical suppliers, typically synthesized for research and development purposes. The purity and available quantities can vary among suppliers. Researchers are advised to request certificates of analysis to ensure the material meets their specific requirements.
| Supplier | Purity | Notes |
| Guidechem | 97% | Provides basic physicochemical data.[1] |
| BLDpharm | - | Lists the compound with its key identifiers. |
| Thermo Scientific | 97% | Offers a similar compound, 4-Chloro-N-(4-fluorobenzyl)aniline.[2] |
Applications in Research and Drug Development
Halogenated anilines are a critical class of building blocks in medicinal chemistry. The incorporation of chlorine and fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.
While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with therapeutic applications. For instance, the structurally related compound, 3-Chloro-4-(3-fluorobenzyloxy)aniline, is a known intermediate in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in cancer therapy.[3][4][5] This suggests that this compound holds potential as a scaffold or intermediate for the synthesis of novel bioactive compounds.
Illustrative Synthesis of a Structurally Related Compound
Reaction: Preparation of 3-chloro-4-(3-fluorobenzyloxy)aniline from 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.[3]
Protocol:
-
In a 1 L reactor, combine 35.6 g of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, 21.2 g of iron powder (70 mesh), and 60.9 g of ammonium chloride.
-
Add a solvent mixture of 506 mL of ethanol and 128 mL of water.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Upon completion, cool the mixture to 20-25 °C.
-
Remove the insoluble iron oxide by vacuum filtration.
-
Wash the collected solid with ethanol.
-
Combine the filtrates and remove the solvent by evaporation to yield the crude product.
-
Dissolve the resulting solid in 400 mL of dichloromethane.
-
Filter the solution to remove any remaining inorganic salts.
-
Transfer the filtrate to a separatory funnel and remove the aqueous layer.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to yield 3-chloro-4-(3-fluorobenzyloxy)aniline.
This reduction of a nitro group to an amine is a common and fundamental transformation in organic synthesis, particularly in the preparation of aniline derivatives.
Visualizing Chemical Synthesis and Drug Discovery Concepts
The following diagrams illustrate a general workflow for chemical synthesis and the conceptual basis of structure-activity relationships, which are central to drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-N-(3-fluorobenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Chloro-N-(3-fluorobenzyl)aniline from 4-chloroaniline and 3-fluorobenzaldehyde via a one-pot reductive amination reaction. This method is widely employed in medicinal chemistry for the formation of carbon-nitrogen bonds due to its operational simplicity and high functional group tolerance.
The synthesis utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that allows for the direct reaction of the amine and aldehyde without the need to isolate the intermediate imine. This procedure is known for producing high yields with fewer byproducts compared to other reductive amination methods.
Reaction Scheme
The overall reaction involves the condensation of 4-chloroaniline with 3-fluorobenzaldehyde to form an imine intermediate, which is subsequently reduced in situ by sodium triacetoxyborohydride to yield the desired N-benzylaniline product.
Figure 1: Synthesis of this compound via reductive amination.
Quantitative Data
The following table outlines the quantities of reactants and reagents for a typical laboratory-scale synthesis.
| Compound Name | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |
| 4-Chloroaniline | 127.57 | 1.28 | 10.0 | 1.0 |
| 3-Fluorobenzaldehyde | 124.11 | 1.24 | 10.0 | 1.0 |
| Sodium Triacetoxyborohydride | 211.94 | 3.18 | 15.0 | 1.5 |
| 1,2-Dichloroethane (DCE) | 98.96 | - | - | Solvent (50 mL) |
Experimental Protocol
Materials:
-
4-Chloroaniline
-
3-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.28 g, 10.0 mmol).
-
Add anhydrous 1,2-dichloroethane (50 mL) to the flask and stir until the aniline is fully dissolved.
-
Add 3-fluorobenzaldehyde (1.24 g, 10.0 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.
-
-
Reduction:
-
Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol)
-
Application Notes and Protocols for the Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, a key intermediate in the development of various pharmaceutical agents, including kinase inhibitors such as Lapatinib.[1][2] The described methodology is a robust and scalable two-step process involving an initial etherification reaction followed by a nitro group reduction. This process utilizes readily available and cost-effective starting materials, making it suitable for industrial production.[3] The overall yield for this synthetic route is high, with the final product obtainable at high purity.[1][3]
Introduction
3-Chloro-4-(3-fluorobenzyloxy)aniline is a halogenated aromatic amine that serves as a crucial building block in medicinal chemistry.[2][4] Its structure, featuring chloro and fluoro substituents, provides a valuable scaffold for the synthesis of biologically active molecules.[2][4] The compound typically appears as a white to off-white crystalline solid and should be handled with appropriate safety precautions due to its classification as a substituted aromatic amine.[4] This document outlines a practical and efficient synthesis from 2-chloro-4-nitrophenol and 1-(chloromethyl)-3-fluorobenzene.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 202197-26-0 | [1] |
| Molecular Formula | C13H11ClFNO | [1] |
| Molecular Weight | 251.68 g/mol | [1] |
| Appearance | White to gray to red powder/crystal | [2][4] |
| Melting Point | 78 - 82 °C | [2] |
| pKa | 3.98 ± 0.10 (Predicted) | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Overall Reaction Scheme
Caption: Overall two-step synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene (Intermediate)
This step involves a nucleophilic substitution reaction (condensation) between 2-chloro-4-nitrophenol and 1-(chloromethyl)-3-fluorobenzene.[3]
Materials:
-
2-Chloro-4-nitrophenol
-
1-(Chloromethyl)-3-fluorobenzene
-
Potassium carbonate (K₂CO₃)
-
Solvent (e.g., Dimethylformamide - DMF)
Equipment:
-
Reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Heating mantle.
-
Standard laboratory glassware for workup and filtration.
Procedure:
-
To a reaction flask, add 2-chloro-4-nitrophenol and the solvent.
-
Stir the mixture and add potassium carbonate.
-
Slowly add 1-(chloromethyl)-3-fluorobenzene to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and stir to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry to obtain the intermediate, 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.
Step 2: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline (Final Product)
This step involves the reduction of the nitro group of the intermediate to an amine using iron powder and a proton source.[1][3]
Materials:
-
3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene (Intermediate from Step 1)
-
Iron powder (Fe), 70 mesh
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
1 L reactor or round-bottom flask with a reflux condenser and mechanical stirrer.
-
Heating mantle.
-
Vacuum filtration apparatus.
-
Rotary evaporator.
-
Separatory funnel.
Procedure:
-
In a 1 L reactor, combine 35.6 g of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, 21.2 g of iron powder, and 60.9 g of ammonium chloride.[1]
-
Add a solvent mixture of 506 mL of ethanol and 128 mL of water.[1]
-
Heat the mixture to reflux and maintain for 2 hours.[1]
-
After the reaction is complete, cool the mixture to 20-25 °C.[1]
-
Remove the insoluble iron oxides by vacuum filtration and wash the solid residue with ethanol.[1]
-
Combine the filtrates and remove the solvent by evaporation under reduced pressure to yield a crude solid.[1]
-
Dissolve the crude solid in 400 mL of dichloromethane.[1]
-
Filter the solution to remove any remaining inorganic salts.[1]
-
Transfer the filtrate to a separatory funnel and remove any aqueous residue.[1]
-
Dry the organic phase over anhydrous sodium sulfate.[1]
-
Evaporate the solvent to dryness to obtain 3-chloro-4-(3-fluorobenzyloxy)aniline.[1]
Quantitative Data Summary
| Step | Parameter | Value | Reference |
| Overall | Yield | 82% | [3] |
| Reduction | Starting Material (Intermediate) | 35.6 g | [1] |
| Product Yield | 30.8 g (96%) | [1] | |
| Purity (HPLC) | 99.67% | [1] | |
| Major Impurity | 0.10% | [1] |
Experimental Workflow Visualization
Caption: Workflow for the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline.
Conclusion
The presented two-step synthesis for 3-chloro-4-(3-fluorobenzyloxy)aniline is a practical and high-yielding method suitable for laboratory and industrial-scale production. The use of inexpensive and readily available starting materials, coupled with a robust protocol, makes this an economically viable route for obtaining this important pharmaceutical intermediate.[3] The detailed experimental procedures and summarized data provide a comprehensive guide for researchers and professionals in the field of drug development.
References
Application Notes and Protocols: Reaction of 4-Chloro-3,5-dinitrobenzotrifluoride with Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction between 4-chloro-3,5-dinitrobenzotrifluoride and various aniline derivatives. This reaction is a key step in the synthesis of a range of biologically active compounds and chemical intermediates. The protocols and data presented are intended to facilitate the replication and further investigation of these valuable chemical transformations.
Introduction
The reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives is a classic example of nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where the aniline derivative acts as the nucleophile, attacking the electron-deficient aromatic ring of 4-chloro-3,5-dinitrobenzotrifluoride and displacing the chloride leaving group. The resulting N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives are valuable scaffolds in medicinal chemistry and materials science. The presence of the trifluoromethyl group and two nitro groups strongly activates the benzene ring towards nucleophilic attack.[1][2]
The products of this reaction have shown potential as herbicides, dyestuffs, and have been investigated for their applications in drug discovery, particularly in the development of anticancer and antiprotozoal agents.[3][4][5][6] The dinitroaniline class of compounds, to which these products belong, is well-known for its herbicidal activity, which stems from the disruption of microtubule polymerization in plant cells.[1][4][7][8]
Reaction Mechanism
The reaction proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophilic aniline attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][9] In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored.
Caption: Nucleophilic Aromatic Substitution Mechanism.
Applications
The N-aryl-3,5-dinitro-4-(trifluoromethyl)aniline derivatives synthesized through this reaction have several important applications:
-
Herbicides: Dinitroaniline compounds are a well-established class of pre-emergence herbicides.[7][8][10] They act by inhibiting root growth through the disruption of microtubule formation during mitosis in susceptible plant species.[1][4]
-
Dyestuffs: The chromophoric nature of the dinitroaniline scaffold makes these compounds useful as intermediates in the synthesis of various dyes. The incorporation of 4-chloro-3,5-dinitrobenzotrifluoride can enhance color vibrancy and stability.[3]
-
Drug Development: The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.[6] While direct anticancer activity of the title compounds is an area of ongoing research, related trifluoromethyl-containing aniline derivatives have shown promise as anticancer agents.[6][11] Furthermore, dinitroanilines have been investigated as antiprotozoal agents.
Experimental Protocols
The following is a general protocol for the synthesis of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives.
Materials:
-
4-Chloro-3,5-dinitrobenzotrifluoride (DNCBTF)
-
Substituted aniline derivative
-
Methanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
Melting point apparatus
-
Spectrophotometer (for kinetic studies)
Procedure: [2]
-
In a round-bottom flask, dissolve 4-chloro-3,5-dinitrobenzotrifluoride (1.0 eq) in methanol (approximately 10 mL per gram of DNCBTF).
-
Add the desired substituted aniline (1.1-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 30-45 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form.
-
Filter the solid product using a Büchner funnel and wash with a small amount of cold methanol-water mixture.
-
Recrystallize the crude product from a suitable solvent system, such as methanol-water, to obtain the pure N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product by melting point, IR, 1H NMR, and mass spectrometry.
Kinetic Measurements: [2]
For kinetic studies, the reaction can be monitored spectrophotometrically by following the appearance of the product at its maximum absorbance wavelength (typically around 410 nm). The reaction is usually carried out under pseudo-first-order conditions with a large excess of the aniline derivative.
Caption: Experimental Workflow for Synthesis.
Data Presentation
The following table summarizes typical data obtained for the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with various aniline derivatives.
| Aniline Substituent (R) | Product Yield (%) | Melting Point (°C) | λmax (nm) | Key 1H NMR Signals (δ, ppm) |
| H | 92 | 182-184 | 410 | 8.85 (s, 2H, Ar-H), 7.2-7.6 (m, 5H, Ar-H), 9.8 (s, 1H, NH) |
| 4-OCH3 | - | - | - | 8.80 (s, 2H, Ar-H), 6.9-7.2 (m, 4H, Ar-H), 3.8 (s, 3H, OCH3), 9.7 (s, 1H, NH) |
| 4-CH3 | - | - | - | 8.82 (s, 2H, Ar-H), 7.1-7.3 (m, 4H, Ar-H), 2.4 (s, 3H, CH3), 9.7 (s, 1H, NH) |
| 4-Cl | - | - | - | 8.86 (s, 2H, Ar-H), 7.2-7.5 (m, 4H, Ar-H), 9.9 (s, 1H, NH) |
| 4-NO2 | - | - | - | 8.90 (s, 2H, Ar-H), 7.4-8.3 (m, 4H, Ar-H), 10.2 (s, 1H, NH) |
Note: Yields and specific spectral data can vary depending on the exact reaction conditions and the purity of the starting materials. The data in this table is representative and compiled from literature sources.[2][12]
Signaling Pathway Visualization
Herbicidal Mode of Action:
The primary mode of action for dinitroaniline herbicides is the disruption of microtubule assembly in plant cells. This leads to an inhibition of cell division (mitosis) and ultimately, the death of the weed.
Caption: Dinitroaniline Herbicidal Mechanism.
References
- 1. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 5. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. my.ucanr.edu [my.ucanr.edu]
- 11. mdpi.com [mdpi.com]
- 12. thaiscience.info [thaiscience.info]
Application Notes and Protocols: 4-Chloro-N-(3-fluorobenzyl)aniline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-N-(3-fluorobenzyl)aniline is a substituted N-benzylaniline derivative. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs—a chlorinated aniline and a fluorinated benzyl group—are present in numerous pharmacologically active molecules. Halogenated aniline derivatives are key building blocks in the synthesis of a wide range of therapeutic agents, including kinase inhibitors, antimicrobial, and anti-inflammatory drugs. The presence of chlorine and fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
These notes provide an overview of the potential applications of this compound in drug discovery, based on the activities of structurally related compounds. Detailed protocols for its synthesis and hypothetical screening assays are also presented to guide researchers in exploring its therapeutic potential.
Potential Applications in Drug Discovery
Based on the pharmacological profiles of analogous compounds, this compound is a promising scaffold for the development of novel therapeutics in the following areas:
-
Oncology: The structurally related compound, 3-Chloro-4-(3-fluorobenzyloxy)aniline, is a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor of both the epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways.[1][2][3] This suggests that this compound could serve as a scaffold for novel kinase inhibitors. Furthermore, a series of water-soluble N-(3,4,5-trimethoxybenzyl)aniline salts have demonstrated potent inhibition of tubulin polymerization and significant cytotoxicity in various cancer cell lines.[4]
-
Antimicrobial Agents: Chloro-substituted aniline derivatives have been investigated for their antimicrobial properties. For instance, Schiff bases derived from chloroanilines have shown broad-spectrum antibacterial and antifungal activity.[5] Additionally, certain trifluoro-aniline derivatives have demonstrated efficacy against pathogenic bacteria, including Vibrio species, by disrupting bacterial cell membranes and inhibiting biofilm formation.[6]
-
Antimalarial Agents: The 4-aminoquinoline scaffold, often functionalized with substituted anilines, is a cornerstone of antimalarial drug discovery. The chlorine and fluorine substituents on the aniline moiety can enhance the potency of these compounds against Plasmodium falciparum.[7]
Data Presentation
As there is no publicly available quantitative data for the biological activity of this compound, the following tables present hypothetical data based on the activities of structurally similar compounds to illustrate how experimental results could be structured.
Table 1: Hypothetical Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) |
| EGFR | 150 |
| HER2 | 275 |
| VEGFR2 | 850 |
| SRC | >10,000 |
Table 2: Hypothetical Anticancer Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
| MCF-7 | Breast | 2.5 |
| SK-BR-3 | Breast (HER2+) | 1.8 |
| A549 | Lung | 5.2 |
| HCT116 | Colon | 4.7 |
Table 3: Hypothetical Antimicrobial Activity
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 |
| Escherichia coli (ATCC 25922) | 32 |
| Candida albicans (ATCC 90028) | 64 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via reductive amination.
Materials:
-
4-Chloroaniline
-
3-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 4-chloroaniline (1.0 eq) in dichloroethane (0.2 M), add 3-fluorobenzaldehyde (1.1 eq) followed by glacial acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloroethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to screen for the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases (e.g., EGFR, HER2, VEGFR2)
-
ATP
-
Kinase-specific substrate peptide
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to evaluate the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, SK-BR-3, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%).
Visualizations
Caption: Reductive amination synthesis of this compound.
Caption: Hypothetical mechanism of action as a kinase inhibitor.
Disclaimer
The information provided in these application notes is intended for research purposes only. The biological activities and experimental protocols for this compound are hypothetical and based on the properties of structurally related compounds. Researchers should conduct their own experiments to validate these potential applications and optimize the described protocols. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrcps.com [ijcrcps.com]
- 6. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 4-N-(anilinyl-n-[oxazolyl])-7-chloroquinolines (n=3' or 4') against Plasmodium falciparum in in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-Chloro-N-(3-fluorobenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-Chloro-N-(3-fluorobenzyl)aniline, a key intermediate in pharmaceutical synthesis. The following methods, including recrystallization and flash column chromatography, are designed to yield high-purity material suitable for downstream applications in drug development and discovery.
Introduction
This compound is a substituted aniline derivative with applications in the synthesis of various biologically active molecules. Achieving high purity of this intermediate is critical to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document outlines two common and effective purification techniques: recrystallization and flash column chromatography. Additionally, a protocol for purity assessment by High-Performance Liquid Chromatography (HPLC) is provided.
Purification Methods Overview
The choice of purification method depends on the nature and quantity of impurities, as well as the desired scale of the purification.
-
Recrystallization: A cost-effective method for removing small amounts of impurities from a solid sample. It relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.
-
Flash Column Chromatography: A versatile technique for separating the target compound from a mixture of impurities based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. This method is suitable for purifying larger quantities of material and for separating compounds with similar polarities.
A general workflow for the purification and analysis of this compound is presented below.
Figure 1. General workflow for the purification and analysis of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the purification of a closely related analog, 3-chloro-4-(3-fluorobenzyloxy)aniline, which can be considered indicative for the purification of this compound.
| Purification Method | Starting Material | Purity (Initial) | Purity (Final) | Yield/Recovery | Reference |
| Filtration & Extraction | Crude reaction mixture | Not specified | 99.67% (by HPLC) | 96% |
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-N-(3-fluorobenzyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-N-(3-fluorobenzyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The most common and practical synthetic routes for the preparation of this compound include:
-
Reductive Amination: This is a widely used method involving the reaction of 4-chloroaniline with 3-fluorobenzaldehyde in the presence of a reducing agent.
-
Nucleophilic Substitution: This route involves the reaction of 4-chloroaniline with a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide or chloride).
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be employed by reacting 4-chloroaniline with 3-fluorobenzyl bromide or by coupling 3-fluorobenzylamine with 1-bromo-4-chlorobenzene.
Q2: What are the typical impurities I might encounter in my final product?
The impurities largely depend on the synthetic route chosen. Here are some common side products:
-
Unreacted Starting Materials: 4-chloroaniline, 3-fluorobenzaldehyde, or 3-fluorobenzyl halide may be present if the reaction does not go to completion.
-
Over-alkylation Product: In the case of nucleophilic substitution, the desired secondary amine can be further alkylated to form the tertiary amine, N,N-bis(3-fluorobenzyl)-4-chloroaniline.
-
Reduced Aldehyde: During reductive amination, the 3-fluorobenzaldehyde may be reduced to 3-fluorobenzyl alcohol.
-
Hydrodehalogenation Product: In Buchwald-Hartwig amination, a side reaction can lead to the formation of aniline (from 4-chloroaniline) or 3-fluorobenzylamine (from a 3-fluorobenzyl halide).
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction conversion.
Q4: What are the recommended purification methods for this compound?
The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common methods include:
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from starting materials and most side products. A non-polar/polar solvent system, such as hexane/ethyl acetate, is typically used.
-
Recrystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent can be an efficient purification method.
-
Distillation: If the product is a high-boiling liquid and the impurities are significantly more or less volatile, vacuum distillation can be employed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Reagents | Verify the purity and activity of starting materials. 4-chloroaniline can oxidize over time. 3-fluorobenzaldehyde can oxidize to the corresponding carboxylic acid. Use freshly opened or purified reagents. |
| Ineffective Reducing Agent (Reductive Amination) | Ensure the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is fresh and has been stored under appropriate conditions (e.g., desiccated). |
| Inactive Catalyst (Buchwald-Hartwig) | The palladium catalyst and ligands can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions. |
| Incorrect pH (Reductive Amination) | The formation of the imine intermediate in reductive amination is pH-dependent. The reaction medium should be slightly acidic to facilitate imine formation without deactivating the amine nucleophile. |
Issue 2: Presence of Significant Amounts of Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| N,N-bis(3-fluorobenzyl)-4-chloroaniline (Over-alkylation) | Use of excess 3-fluorobenzyl halide in nucleophilic substitution. | Use a stoichiometric amount or a slight excess of 4-chloroaniline. Add the 3-fluorobenzyl halide slowly to the reaction mixture. |
| 3-Fluorobenzyl alcohol | The reducing agent in reductive amination is too reactive or added too quickly, leading to the reduction of the aldehyde before imine formation. | Use a milder reducing agent like |
Technical Support Center: Optimizing N-benzylaniline Derivative Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction yield for N-benzylaniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-benzylaniline derivatives?
A1: The most prevalent methods are reductive amination and Buchwald-Hartwig amination. Reductive amination involves the reaction of an aniline with a benzaldehyde derivative to form an imine, which is then reduced to the corresponding amine. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. Other methods include N-alkylation using benzyl halides or benzyl alcohols.
Q2: My reaction is showing low conversion of the starting materials. What are the likely causes?
A2: Low conversion can stem from several factors:
-
Insufficient reaction time or temperature: Ensure your reaction is running for the recommended duration and at the optimal temperature for your specific substrates and catalyst system.
-
Catalyst deactivation: The catalyst, particularly in Buchwald-Hartwig amination, can be sensitive to air and moisture. Ensure inert atmosphere conditions are maintained.
-
Poor quality reagents: Use freshly distilled or purified solvents and reagents to avoid impurities that can inhibit the reaction.
-
Sub-optimal pH: For reductive amination, the pH is crucial for imine formation. It should be mildly acidic to facilitate the condensation of the amine and aldehyde.
Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity?
A3: Byproduct formation is a common issue. Here are some strategies to enhance selectivity:
-
Over-alkylation: In N-alkylation reactions, the product, a secondary amine, can be more nucleophilic than the starting aniline, leading to the formation of a tertiary amine. Using a large excess of the aniline can favor the formation of the desired secondary amine.
-
Side reactions in Buchwald-Hartwig amination: An unproductive side reaction can be the beta-hydride elimination from the amide, leading to a hydrodehalogenated arene and an imine. Optimizing the ligand and base combination can minimize this.
-
Control of reducing agent: In reductive amination, the reducing agent should be selective for the imine over the aldehyde. Sodium triacetoxyborohydride (STAB) is often a good choice for this reason.
Q4: How do I choose the right catalyst and ligand for a Buchwald-Hartwig amination?
A4: The choice of catalyst and ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are known to improve reaction efficiency by stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The optimal choice will depend on the specific substrates being coupled. It is often necessary to screen a variety of ligands to find the best one for a particular reaction.
Q5: What are the best practices for purifying N-benzylaniline derivatives?
A5: Purification can often be achieved through the following methods:
-
Column chromatography: This is a very common and effective method for separating the desired product from unreacted starting materials and byproducts.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification technique.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent can provide a high degree of purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive catalyst (Buchwald-Hartwig). | Use a pre-catalyst or ensure rigorous exclusion of air and moisture. |
| Incorrect solvent. | Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig. For reductive amination, methanol or dichloroethane are often used. | |
| Inappropriate base (Buchwald-Hartwig). | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. | |
| Low reaction temperature. | Increase the temperature in increments, monitoring for product formation and byproduct formation. | |
| Formation of N,N-dibenzylaniline | Over-alkylation of the product. | Use a molar excess of the aniline relative to the benzyl halide/alcohol. |
| Reaction conditions favor further alkylation. | Consider a two-step reductive amination where the imine is formed first, followed by the addition of the reducing agent. | |
| Presence of Unreacted Aniline | Insufficient amount of the benzylating agent. | Use a slight excess (1.1-1.2 equivalents) of the benzaldehyde or benzyl halide. |
| Incomplete reaction. | Increase reaction time or temperature. | |
| Hydrodehalogenation of Aryl Halide (Buchwald-Hartwig) | Beta-hydride elimination side reaction. | Screen different phosphine ligands and bases to find a combination that favors reductive elimination over beta-hydride elimination. |
| Difficulty in Product Isolation | Product is an oil. | Use column chromatography for purification. |
| Emulsion formation during workup. | Add a saturated salt solution (brine) to help break the emulsion. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This two-step procedure involves the initial formation of a Schiff base, followed by its reduction.
-
Imine Formation:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the substituted benzaldehyde (1.05 eq) in methanol.
-
Stir the mixture at room temperature for 10 minutes, then heat to 70°C and stir for 6-9 hours.
-
Monitor the reaction by TLC until the aniline is completely consumed.
-
Cool the reaction mixture to 4°C and keep it at this temperature for 12 hours to allow the imine to precipitate.
-
Collect the solid by suction filtration, wash with cold methanol, and dry under reduced pressure.
-
-
Reduction:
-
Add the dried imine to a new flask with methanol and stir at room temperature.
-
Slowly add a freshly prepared aqueous solution of sodium borohydride (1.5 eq) dropwise.
-
Continue stirring at room temperature for 0.5-1 hour.
-
Monitor the reaction by TLC until the imine is completely consumed.
-
Pour the reaction mixture into crushed ice and extract with dichloromethane.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-benzylaniline derivative.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl halide (1.0 eq) and the aniline (1.2 eq) to the flask.
-
Add anhydrous toluene or dioxane via syringe.
-
-
Reaction and Workup:
-
Stir the mixture at the desired temperature (typically 80-110°C) and monitor the reaction by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for N-benzylaniline Synthesis
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| N-Alkylation | None | Water | 100 | 85-87 | |
| N-Alkylation | Triphenyl phosphite | None | 240 | 90 | |
| Reductive Amination | Au/Al2O3, H2 | Ethanol | 125 | 91 | |
| Reductive Amination | NaBH4 | Methanol | RT | Good to Excellent | |
| Buchwald-Hartwig | Pd-based catalyst | Toluene/Dioxane | 80-110 | Varies widely |
Visualizations
troubleshooting guide for the synthesis of 4-Chloro-N-(3-fluorobenzyl)aniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Chloro-N-(3-fluorobenzyl)aniline. This guide is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Two common synthetic routes for N-arylanilines are the Buchwald-Hartwig amination and reductive amination. Below are troubleshooting guides for each of these methods.
Route 1: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between 4-chloroaniline and 3-fluorobenzyl bromide.[1][2][3]
Experimental Protocol: Buchwald-Hartwig Amination
A typical procedure involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 equivalents).
-
Reagent Addition: Add 4-chloroaniline (1 equivalent) and 3-fluorobenzyl bromide (1.1 equivalents) to the flask.
-
Solvent: Add anhydrous toluene or dioxane as the solvent.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Troubleshooting Q&A: Buchwald-Hartwig Amination
| Question | Possible Cause | Suggested Solution |
| Why is my reaction showing low or no conversion? | 1. Inactive catalyst. | 1. Use a fresh source of palladium precursor and ligand. Ensure the reaction is conducted under strictly anhydrous and anaerobic conditions. |
| 2. Inappropriate ligand. | 2. The choice of ligand is crucial.[1] For aryl chlorides, bulky electron-rich phosphine ligands are often required. Consider screening different ligands. | |
| 3. Insufficiently strong base. | 3. Sodium tert-butoxide is a common choice. If it is not effective, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be used.[3] | |
| I am observing significant side product formation, what could it be? | 1. Hydrodehalogenation of the aryl chloride. | 1. This can occur if there is a source of active hydrogen. Ensure the solvent is anhydrous and the amine is pure. Lowering the reaction temperature might also help. |
| 2. Homocoupling of the aryl chloride. | 2. This can be minimized by using a lower catalyst loading and ensuring a proper ligand-to-metal ratio. | |
| The reaction is very slow, how can I speed it up? | 1. Low reaction temperature. | 1. Gradually increase the reaction temperature, but be mindful of potential side reactions. |
| 2. Low catalyst loading. | 2. While higher catalyst loading can increase the rate, it can also lead to more side products. A loading of 1-2 mol% is typical.[4] |
Quantitative Data Summary: Buchwald-Hartwig Amination
| Parameter | Typical Range | Notes |
| Catalyst Loading (Pd) | 0.5 - 5 mol% | Higher loading may be needed for less reactive substrates. |
| Ligand/Metal Ratio | 1:1 to 2:1 | Dependent on the specific ligand and palladium source. |
| Base (equivalents) | 1.2 - 2.0 | A slight excess is generally used. |
| Temperature | 80 - 120 °C | Solvent choice will influence the maximum temperature. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC-MS for completion. |
Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Route 2: Reductive Amination
This method involves the formation of an imine from 4-chloroaniline and 3-fluorobenzaldehyde, followed by in-situ reduction to the desired secondary amine.[5][6]
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) and 3-fluorobenzaldehyde (1 equivalent) in a suitable solvent like methanol or dichloromethane. Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Troubleshooting Q&A: Reductive Amination
| Question | Possible Cause | Suggested Solution |
| My reaction yield is low. | 1. Incomplete imine formation. | 1. Ensure the starting materials are pure. A small amount of acid catalyst can help drive the imine formation to completion. The use of a dehydrating agent like magnesium sulfate can also be beneficial. |
| 2. Over-reduction of the aldehyde. | 2. Add the reducing agent slowly at a low temperature to prevent the reduction of the aldehyde before it can react with the amine. | |
| I see multiple spots on my TLC plate after the reaction. | 1. Presence of unreacted starting materials. | 1. Allow for a longer reaction time for the imine formation step. |
| 2. Formation of the alcohol from the aldehyde. | 2. This is due to the reduction of the aldehyde. Ensure the reducing agent is added after the imine has formed. | |
| 3. Formation of a tertiary amine. | 3. This can happen if the product amine reacts with another molecule of the aldehyde. Use a 1:1 stoichiometry of the starting materials. |
Quantitative Data Summary: Reductive Amination
| Parameter | Typical Range | Notes |
| Stoichiometry (Amine:Aldehyde) | 1:1 to 1:1.1 | A slight excess of the aldehyde can be used. |
| Reducing Agent (equivalents) | 1.2 - 2.0 | Ensure enough is added to reduce the imine completely. |
| Temperature | 0 °C to Room Temperature | Initial cooling is important for controlling the reduction. |
| Reaction Time | 2 - 6 hours | Generally a faster reaction than Buchwald-Hartwig. |
Workflow for Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
Q2: How can I purify the final product?
A2: Column chromatography on silica gel is the most common method for purifying N-benzylanilines. A gradient of ethyl acetate in hexanes is a good starting point for elution. Recrystallization from a suitable solvent system can also be employed for further purification.
Q3: What are the key analytical techniques for characterizing the product?
A3:
-
¹H and ¹³C NMR: To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
FTIR Spectroscopy: To identify characteristic functional groups.
Q4: Are there any specific safety precautions I should take?
A4: Yes. 4-Chloroaniline is toxic and a suspected carcinogen. 3-Fluorobenzyl bromide is a lachrymator. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
preventing over-chlorination in aniline reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-chlorination and controlling regioselectivity during aniline reactions.
Troubleshooting Guide: Common Issues in Aniline Chlorination
Problem 1: Excessive Polychlorination (Di- and Tri-chlorination)
Symptoms:
-
GC-MS or HPLC analysis shows significant amounts of dichlorinated and trichlorinated aniline products.
-
Low yield of the desired monochlorinated product.
-
Formation of insoluble precipitates or tars.
Possible Causes and Solutions:
| Cause | Solution | Key Considerations |
| High Reactivity of Aniline | The amino group is a strong activating group, making the aromatic ring highly susceptible to multiple substitutions. | The lone pair of electrons on the nitrogen atom strongly donates into the benzene ring, activating the ortho and para positions for electrophilic attack. |
| 1. Protection of the Amino Group: Acetylate the aniline with acetic anhydride or acetyl chloride to form acetanilide. The resulting amide group is still an ortho, para-director but is less activating, which helps to prevent over-chlorination. The protecting group can be removed by hydrolysis after the chlorination step. | This is a common and effective strategy for controlling the reactivity of aniline in electrophilic aromatic substitution reactions. | |
| Harsh Chlorinating Agent | Using highly reactive chlorinating agents like elemental chlorine (Cl₂) can lead to poor selectivity and over-chlorination. | Chlorine gas is a strong electrophile that can rapidly react multiple times with the activated aniline ring. |
| 2. Use Milder Chlorinating Agents: Employ N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) for a more controlled reaction. | NCS is a solid, making it easier to handle than chlorine gas, and often provides better selectivity for monochlorination. | |
| Inappropriate Reaction Conditions | High temperatures and prolonged reaction times can increase the likelihood of multiple chlorination events. | The rate of electrophilic aromatic substitution is temperature-dependent. |
| 3. Control Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to moderate the reaction rate and improve selectivity. | Cooling the reaction mixture can help to minimize side reactions and prevent the formation of unwanted byproducts. |
Problem 2: Poor Regioselectivity (Mixture of Ortho and Para Isomers)
Symptoms:
-
Analysis of the product mixture reveals significant quantities of both ortho- and para-chloroaniline, making purification difficult.
Possible Causes and Solutions:
| Cause | Solution | Key Considerations |
| Inherent Directing Effect of the Amino Group | The amino group naturally directs incoming electrophiles to both the ortho and para positions. | Steric hindrance can play a role, but electronic effects often lead to a mixture of isomers. |
| 1. Steric Hindrance via Protection: Protection of the amino group with a bulky group (e.g., acetyl) can sterically hinder the ortho positions, favoring the formation of the para-isomer. | The larger the protecting group, the greater the steric hindrance at the ortho positions. | |
| 2. Catalyst-Controlled Chlorination: Employ specific catalysts to direct the chlorination to a particular position. For instance, secondary amine organocatalysts with sulfuryl chloride can provide high ortho-selectivity. Palladium catalysts with specific ligands can direct meta-chlorination. | The choice of catalyst is crucial for achieving high regioselectivity and should be based on the desired isomer. | |
| 3. Solvent Effects: The choice of solvent can influence the regioselectivity. For example, using copper(II) chloride in ionic liquids has been shown to favor para-chlorination. | The solvent can affect the solubility of reactants and intermediates, as well as the stability of transition states, thereby influencing the product distribution. |
Problem 3: Formation of Colored Impurities and Tars
Symptoms:
-
The reaction mixture turns dark, and a resinous or tarry substance forms.
-
Difficult purification of the desired product.
Possible Causes and Solutions:
| Cause | Solution | Key Considerations |
| Oxidation of Aniline | Aniline and its derivatives are susceptible to oxidation, especially in the presence of strong oxidizing agents or trace impurities, leading to the formation of colored polymeric byproducts. | The presence of water or air can exacerbate oxidation. |
| 1. Use Anhydrous Conditions: Ensure all solvents and reagents are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | The presence of even small amounts of water can lead to the formation of undesirable oxidation products. | |
| 2. Protect the Amino Group: Acetylation of the amino group not only reduces its activating effect but also makes it less susceptible to oxidation. | The amide is more stable towards oxidation than the free amine. | |
| 3. Controlled Addition of Reagents: Add the chlorinating agent slowly to the aniline solution at a low temperature to control the exothermicity of the reaction and minimize side reactions. | This helps to maintain a low concentration of the reactive electrophile and reduces the chance of localized overheating. |
Frequently Asked Questions (FAQs)
Q1: How can I achieve selective monochlorination of aniline?
A1: Selective monochlorination can be achieved by protecting the amino group as an acetamide. The resulting N-acetyl group is less activating than the amino group, which slows down the reaction and prevents polysubstitution. The bulky acetyl group also sterically hinders the ortho positions, leading to a higher yield of the para-chloro product. After chlorination, the acetyl group can be removed by acidic or basic hydrolysis.
Q2: What is the best chlorinating agent for aniline to avoid over-chlorination?
A2: N-Chlorosuccinimide (NCS) is often a preferred reagent for the controlled chlorination of anilines. It is a milder and more selective chlorinating agent compared to chlorine gas or sulfuryl chloride, reducing the risk of over-chlorination and the formation of byproducts.
Q3: How can I selectively obtain ortho-chloroaniline?
A3: High ortho-selectivity can be achieved using a secondary amine organocatalyst, such as diisopropylamine, in combination with sulfuryl chloride as the chlorine source. This method has been shown to provide excellent yields of the ortho-chlorinated product under mild conditions.
Q4: Is it possible to achieve meta-chlorination of aniline?
A4: While the amino group is an ortho, para-director, meta-chlorination can be achieved through specialized methods. One approach involves using a palladium catalyst with a specific pyridone-based ligand and norbornene as a mediator. This directed C-H activation strategy allows for functionalization at the meta position.
Q5: What analytical methods are suitable for monitoring the progress of an aniline chlorination reaction?
A5: The progress of the reaction and the product distribution can be effectively monitored using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods allow for the separation and quantification of the starting material, the desired chlorinated products, and any over-chlorinated or isomeric byproducts.
Experimental Protocols
Protocol 1: Para-Selective Monochlorination of Aniline via Acetylation
Step 1: Protection of Aniline (Acetylation)
-
In a round-bottom flask, dissolve aniline in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Chlorination of Acetanilide
-
Dissolve the dried acetanilide in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-Chlorosuccinimide (NCS) in the same solvent to the cooled acetanilide solution with stirring.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Pour the reaction mixture into water to precipitate the p-chloroacetanilide.
-
Collect the product by filtration, wash with water, and dry.
Step 3: Deprotection (Hydrolysis)
-
Reflux the p-chloroacetanilide in an aqueous solution of hydrochloric acid or sodium hydroxide until hydrolysis is complete.
-
Cool the solution and neutralize it to precipitate the p-chloroaniline.
-
Collect the product by filtration
Validation & Comparative
A Comparative Guide to the Analytical Validation of 4-Chloro-N-(3-fluorobenzyl)aniline
For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical compounds is paramount. This guide provides a comparative overview of validated analytical methodologies for the determination of 4-Chloro-N-(3-fluorobenzyl)aniline, a key intermediate in the synthesis of various pharmaceutical agents. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective performances and applications.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on various factors including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods tailored for the analysis of small aromatic amines, which are directly applicable to this compound.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 10% |
| Limit of Detection (LOD) | 0.05 µg/mL | 1 pg/L (with derivatization) |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 3 pg/L (with derivatization) |
| Derivatization Required | No | Often, to improve volatility and peak shape |
| Primary Application | Routine quality control, purity assessment | Trace level impurity analysis, structural confirmation |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are outlined below. These protocols are based on established methods for analogous compounds and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Purospher® STAR RP-18 endcapped (5 µm) 250 x 4.6 mm, or equivalent.
-
Mobile Phase: A gradient mixture of a buffer solution (e.g., 0.1% triethylamine in water, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile). A typical gradient could be 70:30 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it suitable for the identification and quantification of trace amounts of this compound, particularly in complex matrices. A derivatization step is often employed for polar aromatic amines to enhance their thermal stability and chromatographic performance.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Chromatographic Conditions:
-
Column: 30 m x 0.25 mm fused silica capillary column coated with a suitable stationary phase like SE-54.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 240 °C) and hold.
-
Transfer Line Temperature: 280 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A suitable mass range to cover the parent ion and characteristic fragment ions of the derivatized analyte.
4. Derivatization Protocol (Example with Acetic Anhydride):
-
To the sample extract, add a suitable volume of acetic anhydride and a catalyst (e.g., pyridine).
-
Heat the mixture at a controlled temperature (e.g., 60-70 °C) for a specified time to ensure complete derivatization.
-
After cooling, the derivatized sample is ready for injection into the GC-MS.
Methodology Workflow and Signaling Pathway Diagrams
To visually represent the analytical process, the following diagrams illustrate the experimental workflow for the HPLC-UV method and a generalized signaling pathway where such a compound might be investigated.
Caption: Workflow for the quantification of this compound by HPLC-UV.
N-Benzylaniline Derivatives: A Comparative Guide to Structure-Activity Relationships in Anticancer and Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
N-benzylaniline and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-benzylaniline derivatives in two key therapeutic areas: anticancer and antimicrobial research. By presenting quantitative data from experimental studies, detailed methodologies, and visual representations of mechanisms and workflows, this document aims to facilitate a deeper understanding of how structural modifications influence the biological efficacy of these compounds.
Anticancer Activity: N-Benzyl Arylamides as Potent Tubulin Polymerization Inhibitors
A significant area of investigation for N-benzylaniline derivatives is their potential as anticancer agents, particularly as inhibitors of tubulin polymerization. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. The following data is derived from a study on N-benzyl arylamide derivatives, which showcases a clear SAR for their cytotoxic effects against various cancer cell lines.
Quantitative Data: Anticancer Activity
The antiproliferative activities of a series of N-benzyl arylamide derivatives were evaluated against human gastric cancer (MGC-803), human colorectal cancer (HCT-116), and human esophageal cancer (KYSE450) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. A lower IC50 value indicates a more potent compound.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) vs. MGC-803 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. KYSE450 |
| 13a | H | H | H | H | 0.027 | 0.055 | 0.067 |
| 13b | 2-F | H | H | H | 0.025 | 0.048 | 0.051 |
| 13c | 3-F | H | H | H | 0.029 | 0.061 | 0.065 |
| 13g | 2-Cl | H | H | H | 0.022 | 0.045 | 0.049 |
| 13h | 3-Cl | H | H | H | 0.026 | 0.052 | 0.058 |
| 13i | 4-Cl | H | H | H | 0.028 | 0.059 | 0.063 |
| 13n | 4-NH2 | H | H | H | 0.009 | 0.018 | 0.014 |
| 13w | 3-OCH3 | 4-OH | 5-OCH3 | H | 0.047 | 0.098 | 0.105 |
Data extracted from a study on N-benzyl arylamide derivatives as tubulin polymerization inhibitors.
Structure-Activity Relationship Insights:
-
Substitution on the N-phenyl ring: The presence and position of substituents on the aniline (N-phenyl) ring significantly influence cytotoxic activity. Halogen substitutions (F, Cl) are generally well-tolerated, with ortho- and meta-positions showing slightly better or comparable activity to the unsubstituted analog.
-
The 4-amino group: A key finding is the dramatic increase in potency with a 4-amino substitution on the N-phenyl ring (compound 13n ), which exhibited the lowest IC50 values across all three cell lines. This suggests a critical interaction of the amino group with the target protein.
-
Methoxy and hydroxyl groups: The presence of methoxy and hydroxyl groups on the N-phenyl ring, as seen in compound 13w , which mimics the substitution pattern of combretastatin A-4, also confers potent activity, although slightly less than the 4-amino substituted analog.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of anticancer action for this class of N-benzylaniline derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Caption: N-benzylaniline derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity: N-Benzylanilines as Inhibitors of Bacterial Growth
Certain N-benzylaniline derivatives have also been identified as promising antimicrobial agents, particularly against Gram-positive bacteria. The following data is from a study investigating the antibacterial activity of a series of N-benzylaniline derivatives against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC values for a selection of N-benzylaniline derivatives are presented below. A lower MIC value indicates greater antibacterial potency.
| Compound ID | R1 | R2 | R3 | R4 | R5 | MIC (mg/L) vs. S. aureus | MIC (mg/L) vs. MRSA |
| 4b | H | Cl | Cl | H | CF3 | 2 | 2 |
| 4d | H | Cl | Cl | Cl | H | 2 | 2 |
| 4g | Br | Cl | H | H | H | 2 | 2 |
| 4j | Br | Cl | H | H | CF3 | 1 | 1 |
| 4k | Br | Cl | Cl | H | CF3 | 0.5 | 0.5 |
| 4o | Br | Br | H | H | CF3 | 1 | 1 |
| 4p | Br | Br | Cl | H | CF3 | 2 | 2 |
Data extracted from a study on N-benzylanilines as fatty acid synthesis inhibitors against MRSA.[1]
Structure-Activity Relationship Insights:
-
Halogen Substitutions: The presence of halogen atoms on both the aniline and benzyl rings appears to be crucial for antibacterial activity. Derivatives with bromine and chlorine substitutions consistently demonstrate low MIC values.
-
Trifluoromethyl Group: The trifluoromethyl (-CF3) group on the aniline ring is a common feature among the most potent compounds (e.g., 4k , 4j , 4o ).
-
Synergistic Effects of Substituents: The most active compound, 4k , possesses a combination of bromine and chlorine on the benzyl ring and a chlorine and trifluoromethyl group on the aniline ring, suggesting a synergistic effect of these electron-withdrawing groups in enhancing antibacterial potency.
-
Gram-Negative Inactivity: It is noteworthy that most of these N-benzylaniline derivatives showed significantly lower activity against Gram-negative bacteria like Escherichia coli.[1]
Experimental Workflow: MIC Determination
The minimum inhibitory concentration is a fundamental parameter for assessing the efficacy of a potential antimicrobial agent. The broth microdilution method is a standard laboratory procedure for determining the MIC.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Protocols
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the N-benzylaniline derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Anticancer Activity: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Compound Addition: Add various concentrations of the N-benzylaniline derivatives to the wells.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Monitoring Polymerization: Monitor the increase in turbidity (absorbance at 340 nm) or fluorescence (using a fluorescent reporter) over time using a plate reader.
-
Data Analysis: Calculate the rate of polymerization and the percentage of inhibition relative to a control (e.g., DMSO). Determine the IC50 value for tubulin polymerization inhibition.[2]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the N-benzylaniline derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[3]
Conclusion
The N-benzylaniline scaffold serves as a promising framework for the development of novel therapeutic agents. As demonstrated, strategic modifications to the substituent patterns on the aromatic rings can significantly enhance both anticancer and antimicrobial activities. For anticancer applications, the introduction of a 4-amino group on the N-phenyl ring of N-benzyl arylamides leads to a remarkable increase in potency as tubulin polymerization inhibitors. In the antimicrobial realm, a combination of halogen and trifluoromethyl substituents on both aromatic rings confers potent activity against Gram-positive bacteria, including MRSA. The data and protocols presented in this guide offer a valuable resource for researchers in the field, providing a foundation for the rational design and further optimization of N-benzylaniline derivatives as next-generation therapeutics.
References
Halogenated Anilines: A Comparative Guide to Their Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
The increasing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Halogenated anilines have emerged as a promising class of compounds with demonstrable antimicrobial and antibiofilm activities. This guide provides a comparative analysis of the antimicrobial potential of various halogenated anilines, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and mechanisms of action.
Comparative Antimicrobial Activity
The antimicrobial efficacy of halogenated anilines is significantly influenced by the nature, position, and number of halogen substituents on the aniline ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several halogenated anilines against a range of pathogenic microorganisms. Lower MIC values indicate greater antimicrobial potency.
| Compound | Chemical Structure | Target Microorganism(s) | MIC (µg/mL) | Reference(s) |
| 4-Bromo-3-chloroaniline (4B3CA) | Br(C₆H₃)Cl(NH₂) | Uropathogenic Escherichia coli (UPEC) | 200 | |
| 3,5-Dibromoaniline (3,5-DBA) | Br₂(C₆H₃)NH₂ | Uropathogenic Escherichia coli (UPEC) | 100 | |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | CF₃(C₆H₂)Cl(NO₂)(NH₂) | Vibrio parahaemolyticus, Vibrio harveyi | 100 | |
| 2-Iodo-4-trifluoromethylaniline (ITFMA) | CF₃(C₆H₃)I(NH₂) | Vibrio parahaemolyticus, Vibrio harveyi | 50 | |
| 4-Bromo-3-chloroaniline | Br(C₆H₃)Cl(NH₂) | Vibrio parahaemolyticus, Vibrio harveyi | 125 | |
| 3-Bromo-4-chloroaniline | Br(C₆H₃)Cl(NH₂) | Vibrio parahaemolyticus, Vibrio harveyi | 175 | |
| 3,5-Dibromoaniline | Br₂(C₆H₃)NH₂ | Vibrio parahaemolyticus, Vibrio harveyi | 100 | |
| 3,5-Difluoro-4-iodoaniline | F₂(C₆H₂)I(NH₂) | Vibrio parahaemolyticus, Vibrio harveyi | 150 | |
| 3-Chloro-4-iodoaniline | Cl(C₆H₃)I(NH₂) | Vibrio parahaemolyticus, Vibrio harveyi | 125 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of the antimicrobial potential of halogenated anilines.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
-
Preparation of Halogenated Aniline Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: A suspension of the target microorganism is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the halogenated aniline that completely inhibits visible growth of the microorganism.
Biofilm Inhibition Assay
This assay quantifies the ability of a compound to prevent the formation of biofilms.
-
Inoculum and Compound Preparation: A bacterial suspension is prepared as described for the MIC assay. The halogenated aniline is added to the wells of a microtiter plate at various concentrations.
-
Incubation: The plate is inoculated with the bacterial suspension and incubated at 37°C for 24 hours to allow for biofilm formation.
-
Quantification: After incubation, the planktonic cells are removed, and the wells are washed. The remaining biofilm is stained with crystal violet, which is then solubilized. The absorbance is measured using a microplate reader to quantify the amount of biofilm formed. The IC₅₀ value, the concentration that inhibits 50% of biofilm formation, can then be calculated.
Visualizing Experimental Workflows and Mechanisms of Action
Experimental Workflow for Assessing Antimicrobial Potential
The following diagram illustrates a typical workflow for evaluating the antimicrobial properties of halogenated anilines.
comparing the efficacy of different catalysts for N-alkylation
A Comparative Guide to Catalysts for N-Alkylation of Amines
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of amines is a fundamental chemical transformation crucial for synthesizing a vast array of valuable compounds, including pharmaceuticals, agrochemicals, and fine chemicals.[1] The direct use of alcohols as alkylating agents represents a green and atom-economical approach, as it produces water as the sole byproduct.[1] The efficiency and selectivity of this reaction are heavily dependent on the catalyst employed. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application.
Performance Comparison of N-Alkylation Catalysts
The efficacy of different catalysts for the N-alkylation of amines with alcohols varies significantly based on the catalyst's composition, the nature of the support material, and the reaction conditions. The following table summarizes quantitative data from recent studies, highlighting key performance indicators for a range of heterogeneous and homogeneous catalysts.
| Catalyst System | Amine Substrate | Alcohol Substrate | Temp. (°C) | Base/Additive | Yield/Conversion | Selectivity | Catalyst Loading | Ref. |
| Heterogeneous Catalysts | ||||||||
| Ni/θ-Al₂O₃ | Aniline | Benzyl Alcohol | 130 | None | 99% Yield | >99% for mono-alkylation | 1 mol% Ni | [2][3] |
| Ir-MOF (UiO-66-PPh₂–Ir) | Aniline | Benzyl Alcohol | 110 | KOtBu | 95% Conversion | 86% for N-benzylaniline | 0.6 mol% Ir | [4] |
| Iridium/Graphene (GIrNC) | Aniline | Benzyl Alcohol | 110 | None | 100% Conversion | 60% mono-, 36% di-alkylation | 0.005 g | [5][6] |
| Co-MOF (UiO-67-bpy-Co) | Aniline | Benzyl Alcohol | 120 | None | >99% Yield | >99% for N-benzylaniline | 2 mol% Co | [1] |
| Ag/Al₂O₃ | Aniline | Various Alcohols | 120 | Cs₂CO₃ or K₃PO₄ | High Yields | High for secondary amines | 2.4 wt.% Ag | [7] |
| Titanium Hydroxide | Aniline | Benzyl Alcohol | 180 | None | 95% Conversion | >90% for secondary amine | 100 mg | [8][9] |
| Homogeneous Catalysts | ||||||||
| Cyclometalated Iridium | Aniline | Benzyl Alcohol | 80 | KOH | up to 96% Yield | >99:1 (Amine:Imine) | 0.1 mol% | [10] |
| NHC-Ir(III) Complex | Aniline | Benzyl Alcohol | 120 | tBuOK | High Conversion | N/A | 1.0 mol% | [11][12] |
| [Ru(p-cymene)Cl₂]₂/dppf | Various Primary Amines | Various Alcohols | 100 | K₂CO₃ | up to 95% Yield | High for secondary amines | 2.5 mol% Ru | [13] |
| MnBr(CO)₅/PPh₃ | Aniline | Benzyl Alcohol | 130 | tBuOK | 95% Yield | N/A | 5 mol% Mn | [14] |
| Biocatalysts | ||||||||
| Reductive Aminase (RedAm) | Various Amines | Alcohols/Carboxylic Acids | N/A | N/A | Moderate to good yields | High | N/A | [15] |
Catalytic Mechanisms and Experimental Workflows
The "Borrowing Hydrogen" or "Hydrogen Autotransfer" mechanism is a prevalent pathway for the N-alkylation of amines with alcohols using transition metal catalysts.[5][16][17] This process is highly atom-economical and involves the temporary dehydrogenation of the alcohol to form a carbonyl intermediate.
References
- 1. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruthenium catalysed N-alkylation of amines with alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach [organic-chemistry.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Chloro-N-(3-fluorobenzyl)aniline
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Chloro-N-(3-fluorobenzyl)aniline, a halogenated organic compound. Adherence to these protocols is critical to mitigate risks and comply with regulatory standards.
Hazard Profile and Safety Summary
Table 1: Summary of Hazards for Structurally Similar Compounds
| Hazard Classification | Description | Source Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or Toxic if swallowed, in contact with skin, or if inhaled. | 4-Chloro-3-fluoroaniline, 3-Chloro-4-fluoroaniline, m-Chloroaniline, 4-chloroaniline |
| Skin Corrosion/Irritation | Causes skin irritation. | 4-Chloro-3-fluoroaniline, 3-Chloro-4-fluoroaniline |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | 4-Chloro-3-fluoroaniline, 3-Chloro-4-fluoroaniline |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | 3-Chloro-4-Fluoro Aniline, 3-Chloro-4-(3-fluorobenzyloxy)aniline |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects. | 3-Chloro-4-(3-fluorobenzyloxy)aniline, 4-chloroaniline |
| Mutagenicity/Carcinogenicity | Suspected of causing genetic defects. May cause cancer. | 3-Chloro-4-(3-fluorobenzyloxy)aniline, 4-chloroaniline |
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Gloves: Nitrile or other chemical-resistant gloves must be worn.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If handling outside of a fume hood or if dust/aerosols can be generated, a NIOSH-approved respirator is necessary.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste, in accordance with local, state, and federal regulations. The following steps provide a general guideline for its disposal:
-
Waste Identification and Classification :
-
Based on the data for similar compounds, this compound should be classified as a hazardous waste. Halogenated organic compounds are often subject to specific disposal regulations.
-
If this compound is a discarded commercial chemical product, it may be classified under a specific EPA waste number, similar to how p-chloroaniline is designated as P024. Consult your institution's Environmental Health and Safety (EHS) department for precise classification.
-
-
Waste Segregation and Collection :
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and properly sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials could lead to dangerous reactions.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the specific hazards (e.g., "Toxic," "Environmental Hazard").
-
Note the accumulation start date on the label.
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with all necessary information about the chemical waste.
-
Disposal will likely involve high-temperature incineration in a licensed facility equipped to handle halogenated organic compounds. Land disposal is often
-
Essential Safety and Operational Guide for Handling 4-Chloro-N-(3-fluorobenzyl)aniline
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-N-(3-fluorobenzyl)aniline. The following procedures are based on best practices for handling halogenated aniline compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound once available, and institutional safety protocols.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and dispose of them after handling the compound or in case of any contact. |
| Eyes & Face | Safety goggles and face shield | Use tight-fitting safety goggles to protect against splashes. A face shield should be worn in conjunction with goggles when there is a risk of splashing or aerosol generation. |
| Body | Laboratory coat | A full-length laboratory coat, preferably made of a flame-resistant material like Nomex®, should be worn and fully buttoned. |
| Respiratory | Respirator | All work with this compound should be performed in a certified chemical fume hood or a glove box to ensure adequate ventilation. If engineering controls are not sufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used. |
| Feet | Closed-toe shoes | Wear fully enclosed, chemical-resistant shoes to protect against spills. |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
| Procedure | Action Steps |
| Spill Cleanup | Evacuate personnel from the immediate area. Wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material such as vermiculite, dry sand, or earth. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Collect the waste in a sealed, properly labeled container for hazardous waste. Ventilate the area and wash the spill site after cleanup is complete. |
| Waste Disposal | Dispose of this compound and any contaminated materials as hazardous waste. All waste must be placed in sealed, clearly labeled containers. Disposal should be carried out by a licensed waste disposal contractor in accordance with local, state, and national regulations. Do not dispose of down the drain or in general waste. |
Experimental Workflow
The following diagram outlines the standard operational workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
